Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a hydroxyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative, followed by reduction to introduce the aminomethyl group. The hydroxyl group can be introduced via selective oxidation, and the carboxylate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amine .
Scientific Research Applications
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl and carboxylate groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen heterocycle and exhibit a range of biological activities.
Pyrrolidine Derivatives: Known for their versatility in medicinal chemistry.
Aminomethyl-Substituted Indoles: These compounds share the aminomethyl group and have diverse biological applications.
Uniqueness
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)7-3-6(11)2-5(4-9)10-7/h2-3H,4,9H2,1H3,(H,10,11) |
InChI Key |
CNKQBOWFIZQLHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)CN |
Origin of Product |
United States |
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